

Application Notes: Synthesis and Utility of 2-Amino-1,7-Naphthyridine Derivatives

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Compound of Interest		
Compound Name:	2-Chloro-1,7-naphthyridin-8(7H)-	
	one	
Cat. No.:	B3030609	Get Quote

Introduction

The 1,7-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery. As one of the six isomers of pyridopyridine, its derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1] The unique arrangement of nitrogen atoms in the fused ring system allows for specific interactions with various biological targets, making it an attractive core for the design of novel therapeutic agents.[1][2]

Notably, derivatives of the isomeric 1,8-naphthyridine are already in clinical use, such as the antibacterial agent Gemifloxacin, which inhibits DNA gyrase and topoisomerase IV.[3][4] Similarly, 2,7-naphthyridine derivatives have garnered significant attention as potent and selective inhibitors of various enzymes and kinases, including phosphodiesterase 5 (PDE5), c-Kit, and VEGFR-2.[3][5] Their diverse biological profile makes the development of efficient synthetic routes to novel 2-amino-1,7-naphthyridine analogues a key area of research for drug development professionals.

These application notes provide detailed protocols for the synthesis of substituted 2-amino-1,7-naphthyridine derivatives, summarize key quantitative data, and illustrate relevant synthetic and biological pathways.

Experimental Protocols



Protocol 1: Synthesis of 1,3-Diamino-5,6,7,8-tetrahydro-2,7-naphthyridine Derivatives

This protocol details the synthesis of 1,3-diamino-2,7-naphthyridine derivatives via nucleophilic substitution of a 3-chloro precursor with various amines. The starting materials, 1-amino-3-chloro-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles, can be prepared from 1,3-dichloro-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile.[6]

General Procedure:

- A mixture of the appropriate 1-amino-3-chloro-2,7-naphthyridine derivative (1 mmol) and the corresponding amine (5 mL) is prepared in a round-bottom flask.
- The reaction mixture is refluxed for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).
- After completion, the mixture is cooled to room temperature.
- Water (50 mL) is added to the cooled mixture to precipitate the product.
- The separated crystals are collected by filtration, washed thoroughly with water, and dried.
- The crude product is recrystallized from an ethanol-water mixture (2:1) to yield the pure 1,3diamino derivative.[6]

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Caption: Workflow for the synthesis of 1,3-diamino-2,7-naphthyridines.

Protocol 2: Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement

This procedure describes a novel method for synthesizing 1-amino-3-oxo-2,7-naphthyridines, which involves a key Smiles rearrangement step.[7] The protocol starts with 1-amino-3-chloro-2,7-naphthyridine precursors.

Step A: Synthesis of 3-[(2-Hydroxyethyl)thio] Intermediate

- To a stirred suspension of a 1-amino-3-chloro-2,7-naphthyridine derivative (10 mmol) and potassium carbonate (2.76 g, 20 mmol) in absolute DMF (50 mL), add 2-mercaptoethanol (0.84 mL, 12 mmol).[7]
- Stir the reaction mixture at 85–100 °C for 15 hours.
- After cooling, add water (50 mL) to induce precipitation.
- Filter the resulting crystals, wash with water, dry, and recrystallize from ethanol to obtain the 3-[(2-hydroxyethyl)thio] intermediate.[7]

Step B: Smiles Rearrangement to 1-Amino-3-oxo Product

• The detailed conditions for the rearrangement can vary, but it typically involves treating the intermediate from Step A under conditions that facilitate intramolecular nucleophilic aromatic substitution. This rearrangement leads to the formation of the 1-amino-3-oxo-2,7-naphthyridine structure.[7]

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Caption: Synthesis of 1-amino-3-oxo-2,7-naphthyridines via Smiles rearrangement.

Quantitative Data Summary

The following tables summarize yields and biological activities for various synthesized 2-amino-1,7-naphthyridine derivatives.

Table 1: Synthesis of 1,3-Diamino-5,6,7,8-tetrahydro-2,7-naphthyridine Derivatives[6]

Starting Material (1- Amino Group)	Reactant Amine	Product (3- Amino Group)	Yield (%)	Melting Point (°C)
1-Pyrrolidin-1-yl	2- Hydroxyethylami ne	3-[(2- Hydroxyethyl)ami no]	78	157-159
1-Piperidin-1-yl	2- Hydroxyethylami ne	3-[(2- Hydroxyethyl)ami no]	83	124-125

Note: All reactions used 7-isopropyl substituted naphthyridine precursors.

Table 2: Biological Activity of 8-Amino-2,7-naphthyridinone Derivatives[3]



Compound	Substitution (8- amino group)	c-Kit IC₅₀ (nM)	VEGFR-2 IC₅₀ (nM)
3	(Reference Compound)	329.6	279.9
9k	3-Fluoro-4- methoxyaniline	8.5	Not Reported
101	3-Fluoro-4-(morpholin- 4-yl)aniline	Not Reported	56.5
10r	3-Fluoro-4-(4- methylpiperazin-1- yl)aniline	Not Reported	31.7

Table 3: Antimicrobial Activity of 2,7-Naphthyridine Derivatives against S. aureus[9]

Compound	Structure	MIC (mg/L)
10f	Hydrazone derivative	31
10j	Hydrazone derivative with halogen	8

Application in Drug Discovery: Kinase Inhibition

A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were designed and synthesized as potent inhibitors of c-Kit and VEGFR-2 kinases, which are crucial targets in oncology.[3] Compound 9k showed excellent c-Kit inhibitory activity ($IC_{50} = 8.5 \text{ nM}$), while compounds 10l and 10r exhibited potent VEGFR-2 inhibition ($IC_{50} = 56.5 \text{ nM}$ and 31.7 nM, respectively).[3] These findings highlight the potential of the 2,7-naphthyridinone scaffold in developing targeted cancer therapies. Molecular docking studies suggest these compounds bind effectively within the kinase domain, interfering with the signaling pathways that drive tumor growth and angiogenesis.[3]

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Caption: Inhibition of receptor tyrosine kinase signaling by 2,7-naphthyridinone derivatives.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Naphthyridine Derivatives PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]





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